molecular formula C11H16N2O3 B1489793 N-(furan-2-ylmethyl)-2-(3-hydroxypyrrolidin-1-yl)acetamide CAS No. 1497108-06-1

N-(furan-2-ylmethyl)-2-(3-hydroxypyrrolidin-1-yl)acetamide

Cat. No.: B1489793
CAS No.: 1497108-06-1
M. Wt: 224.26 g/mol
InChI Key: MPRGQLXTZANDIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(3-hydroxypyrrolidin-1-yl)acetamide typically involves the reaction of furan-2-carbaldehyde with 3-hydroxypyrrolidine and acetic anhydride under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(3-hydroxypyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(3-hydroxypyrrolidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(3-hydroxypyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring structure but lacks the pyrrolidine and acetamide groups.

    3-Hydroxypyrrolidine: Contains the pyrrolidine ring but lacks the furan and acetamide groups.

    N-(2-furylmethyl)acetamide: Similar structure but lacks the hydroxypyrrolidine group.

Uniqueness

N-(furan-2-ylmethyl)-2-(3-hydroxypyrrolidin-1-yl)acetamide is unique due to its combination of a furan ring, a pyrrolidine ring, and an acetamide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

CAS No.

1497108-06-1

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-hydroxypyrrolidin-1-yl)acetamide

InChI

InChI=1S/C11H16N2O3/c14-9-3-4-13(7-9)8-11(15)12-6-10-2-1-5-16-10/h1-2,5,9,14H,3-4,6-8H2,(H,12,15)

InChI Key

MPRGQLXTZANDIV-UHFFFAOYSA-N

SMILES

C1CN(CC1O)CC(=O)NCC2=CC=CO2

Canonical SMILES

C1CN(CC1O)CC(=O)NCC2=CC=CO2

Origin of Product

United States

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